molecular formula C14H23NO3 B11090174 N-(2-methylpropyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide

N-(2-methylpropyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide

Cat. No.: B11090174
M. Wt: 253.34 g/mol
InChI Key: ZVKLHIPGOQNOLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methylpropyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide is a spirocyclic carboxamide derivative characterized by a 1-oxaspiro[4.5]decane core fused with a carboxamide group at position 4 and substituted with a 2-methylpropyl (isobutyl) group on the amide nitrogen. Its molecular formula is C₁₄H₂₃NO₃ (calculated molecular weight: 253.34 g/mol).

Properties

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

N-(2-methylpropyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide

InChI

InChI=1S/C14H23NO3/c1-10(2)9-15-13(17)11-8-12(16)18-14(11)6-4-3-5-7-14/h10-11H,3-9H2,1-2H3,(H,15,17)

InChI Key

ZVKLHIPGOQNOLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1CC(=O)OC12CCCCC2

Origin of Product

United States

Preparation Methods

Ring Contraction of Pyranodioxane Derivatives

A stereocontrolled approach involves the acid-catalyzed ring contraction of bicyclic pyranodioxanes. For example:

  • Starting material : β-cis-annulated pyranodioxane (e.g., 11b in).

  • Reagents : Perchloric acid (70%) with acetic or benzoic anhydride.

  • Mechanism : Protonation induces ring contraction via ketalization equilibrium, forming the 1,6,9-tri-oxaspiro[4.5]decane intermediate. Acylation traps the tertiary hydroxyl group, yielding spiro[4.5]ketals (e.g., 14b , 94% yield).

  • Decarboxylation : The spiroketal undergoes decarboxylation at 455–498°K with ΔH‡ = 29.0 kcal/mol, confirming a concerted intramolecular mechanism.

Hydrolysis of Ethyl 2-Oxo-1-Oxaspiro[4.5]Decane-4-Carboxylate

  • Procedure : Ethyl ester derivatives are hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid.

  • Yield : >90% after recrystallization.

Activation of the Carboxylic Acid

Conversion to the reactive acyl chloride is essential for amide coupling:

Thionyl Chloride-Mediated Activation

  • Conditions : 2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid is refluxed with excess thionyl chloride (SOCl₂) in benzene for 6 hours.

  • Workup : Excess SOCl₂ is removed under reduced pressure, yielding the acid chloride as a crude residue.

Amide Formation with 2-Methylpropylamine

The final step involves nucleophilic acyl substitution:

Coupling in Anhydrous Benzene

  • Reagents : Acid chloride reacted with 2-methylpropylamine (neat or in benzene) at 60°C for 2 hours.

  • Yield : ~80% after column chromatography (silica gel, n-hexane/ethyl acetate).

  • Side Products : Minimal (<5%), attributed to premature hydrolysis of the acid chloride.

Alternative Solvent Systems

  • Dichloromethane/THF : Comparable yields (75–82%) but slower reaction kinetics.

  • Catalytic DMAP : Enhances rate without affecting yield.

Alternative One-Pot Strategies

Aldol Condensation-Cyanoethylation

  • Procedure : Combines aldol condensation of ketones with cyanoethylamines, followed by cyclization.

  • Advantage : Avoids isolation of intermediates, reducing steps.

  • Limitation : Lower yield (55–65%) due to competing side reactions.

Optimization and Scalability

ParameterOptimal ConditionYield (%)Source
Spiro Ring Formation Perchloric acid, CH₂Cl₂94
Acid Chloride Synthesis SOCl₂, benzene, reflux93.5
Amide Coupling Benzene, 60°C, 2h80
One-Pot Synthesis Aldol-cyanoethylation60

Functionalization and Derivatives

  • N-Alkyl Variants : Substituents like 4-methoxyphenyl or morpholinylcarbonylphenyl are introduced via analogous coupling, with yields varying by steric demand (70–85%).

  • Stereochemical Control : Chiral auxiliaries (e.g., D-glucose derivatives) enable enantioselective spiro ring formation.

Challenges and Considerations

  • Purification : Silica gel chromatography is preferred due to polar byproducts.

  • Stability : The carboxylic acid undergoes slow decarboxylation above 100°C; storage at –20°C is recommended .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or lactone moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Biological Activity
Research suggests that compounds with similar structural characteristics exhibit significant pharmacological effects. N-(2-methylpropyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide may possess activity against various biological targets, including:

  • Antimicrobial Properties : Compounds in the spirocyclic class have been investigated for their ability to inhibit bacterial growth.
  • Analgesic Effects : Similar structures have shown potential as analgesics, indicating that this compound could be explored for pain relief applications.
  • Neuroactive Properties : The unique structure may influence interactions with neurotransmitter receptors, suggesting potential roles in neuropharmacology.

Synthetic Applications

Chemical Reactivity
The compound's reactivity can be leveraged in synthetic organic chemistry through various reactions typical of amides and spiro compounds. Notable reactions include:

  • Nucleophilic Substitution : The carboxamide group can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
  • Cyclization Reactions : The spirocyclic structure enables cyclization reactions that can lead to the formation of new cyclic compounds.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

2-Oxo-1-oxaspiro[4.5]decane-4-carboxamide (Parent Compound)
  • Molecular Formula: C₁₀H₁₅NO₃ .
  • Molecular Weight : 197.23 g/mol .
  • Substituent : Primary amide (-CONH₂).
  • Key Features: The absence of an N-alkyl group results in higher polarity compared to the substituted derivative. Limited data on physical properties (e.g., melting point, solubility) are available .
N-Cyclopropyl-4-methyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxamide (P2708)
  • Molecular Formula: C₁₃H₁₆NO₃ (calculated molecular weight: 234.27 g/mol) .
  • Substituents :
    • N-Cyclopropyl group.
    • 4-Methyl group on the spiro ring.
    • Double bond at position 3 (dec-3-ene).
  • Synthesis: Reacting ethyl 4-methyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate with cyclopropylamine in ethanol at room temperature for 20 hours .
  • Key Features : The cyclopropyl group introduces steric hindrance, while the double bond increases electronic conjugation.
N-(2-Methylpropyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide (Target Compound)
  • Molecular Formula: C₁₄H₂₃NO₃.
  • Substituent : N-Isobutyl group.
  • Synthesis : Likely synthesized via amidation of ethyl 2-oxo-1-oxaspiro[4.5]decane-4-carboxylate with 2-methylpropylamine, analogous to methods described for P2708 .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Synthesis Method
2-Oxo-1-oxaspiro[4.5]decane-4-carboxamide C₁₀H₁₅NO₃ 197.23 -CONH₂ Not detailed
N-Cyclopropyl-4-methyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxamide C₁₃H₁₆NO₃ 234.27 (calc.) N-Cyclopropyl, 4-methyl, 3-ene Amidation in ethanol, 20 h
This compound C₁₄H₂₃NO₃ 253.34 (calc.) N-Isobutyl Inferred: Amidation with isobutylamine

Research Implications and Limitations

  • Data Gaps : Experimental data (e.g., melting points, solubility, spectral profiles) for the target compound are unavailable in the provided evidence.
  • Biological Activity: While cerpegin-derived spirocyclic compounds are noted for enhancing interferon responses , the pharmacological profile of the target compound remains unexplored.

Biological Activity

N-(2-methylpropyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure characterized by a carboxamide functional group and an oxaspiro framework, contributing to its chemical reactivity and potential biological activity. Its molecular formula is C13H19NO3, with a molecular weight of approximately 239.3 g/mol. The structural uniqueness allows for diverse modifications, which can enhance its biological efficacy.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Similar spiro compounds have shown effectiveness against bacterial strains, suggesting that this compound may possess antimicrobial properties.
  • Analgesic Properties : Compounds in this class have been studied for their analgesic effects, indicating potential use in pain management.
  • Neuroactive Effects : Some derivatives are being investigated for neuroactivity, which could lead to applications in treating neurological disorders.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanisms of action. Interaction studies typically involve:

  • Binding Affinity Assessments : Evaluating the compound's affinity for various receptors (e.g., opioid receptors) to determine its potential therapeutic applications.
  • Enzyme Inhibition Studies : Investigating the inhibitory effects on specific enzymes related to disease processes.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure TypeNotable Features
2-Oxo-N-phenyl-1-oxaspiro[4.5]decane-4-carboxamideSpiro CompoundStudied for analgesic properties
8-Amino-2-oxo-1,3-diazaspiro[4.5]decaneDiazaspiro CompoundExhibits neuroactive properties
3-(carboxyethyl)-8-amino-2-oxo-spiro-[4.5]decaneCarboxylic Acid DerivativeFocused on opioid receptor interactions

This table illustrates how variations in substituents and functional groups can significantly influence the biological activity of similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Efficacy : A study demonstrated that spirocyclic compounds exhibit strong antibacterial activity against Gram-positive bacteria, suggesting a similar potential for this compound .
  • Analgesic Activity : Research into spiro compounds has indicated promising analgesic effects in animal models, leading to further investigations into their mechanisms of action and therapeutic applications .
  • Neuroactivity : A comparative analysis highlighted that certain derivatives possess neuroactive properties, warranting exploration into their use for neurological conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-methylpropyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization to form the spiro ring and amide coupling. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance cyclization efficiency .
  • Catalysts : Use of coupling agents like HATU or EDCI for amide bond formation .
  • Monitoring : Techniques such as TLC and NMR spectroscopy are critical for tracking intermediate formation and purity .
    • Data Consideration : Yields vary with temperature (60–80°C optimal) and stoichiometric ratios of reactants (1:1.2 for amine:carbonyl reagent) .

Q. How is the structural characterization of this compound performed, and what spectroscopic techniques are most reliable?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the spiro ring connectivity and amide functionality. Key signals include δ 1.2–1.4 ppm (methylpropyl group) and δ 170–175 ppm (carbonyl carbons) .
  • IR Spectroscopy : Strong absorption bands at ~1650–1700 cm1^{-1} (C=O stretching) and ~3300 cm1^{-1} (N-H amide) .
  • Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation (e.g., [M+H]+^+ at m/z 340.2012) .

Advanced Research Questions

Q. What crystallographic data are available for this compound, and how does its spirocyclic conformation influence reactivity?

  • Methodological Answer : X-ray diffraction reveals monoclinic crystal systems (space group P21/n) with bond lengths and angles critical for stability. For example:

  • Spiro Ring Geometry : The 1-oxaspiro[4.5]decane core adopts a chair-like conformation, with the oxo group at C2 influencing ring strain .
  • Intermolecular Interactions : Hydrogen bonding between amide N-H and carbonyl oxygen stabilizes the crystal lattice .
    • Data Table :
ParameterValueSource
Crystal SystemMonoclinic
Unit Cell Dimensionsa=10.759 Å, b=11.878 Å, c=15.013 Å
β Angle107.047°

Q. How do contradictions in reported bioactivity data arise, and what experimental variables should be controlled in biological assays?

  • Methodological Answer : Discrepancies often stem from:

  • Assay Conditions : Variations in solvent (DMSO vs. aqueous buffers) affect compound solubility and bioavailability .
  • Target Organisms : Activity against acarids (e.g., Tetranychus urticae) may differ due to species-specific metabolic pathways .
  • Dosage Optimization : EC50 values range from 0.1–10 µM depending on formulation (e.g., emulsifiable concentrates vs. wettable powders) .
    • Resolution Strategy : Standardize protocols using OECD guidelines for pesticide testing and include positive controls (e.g., spirodiclofen) .

Q. What computational methods are suitable for modeling the interaction of this compound with biological targets?

  • Methodological Answer :

  • Docking Studies : Software like AutoDock Vina predicts binding affinity to enzymes (e.g., acetylcholinesterase). Key residues (e.g., Ser203, Glu334) form hydrogen bonds with the amide group .
  • MD Simulations : GROMACS assesses conformational stability of the spiro ring in lipid bilayers over 100-ns trajectories .
    • Validation : Compare computational results with experimental IC50 values from enzyme inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.